6-cyclopropyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “6-cyclopropyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one” is a novel molecule featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold . It is part of a new set of small molecules designed and synthesized as potential CDK2 inhibitors .
Physical and Chemical Properties Analysis
The compound is a brown solid with a melting point range of 183–144 °C . Its IR (KBr) values are: cm −1: 3455–3440 (OH), 3325 (NH), 1668 (C O), 1615 (C N) .科学的研究の応用
Heterocyclic Compound Synthesis and Applications
Heterocyclic chemistry is a central part of organic chemistry and materials science because of the vast applications that these compounds have in drug development, agriculture, and materials. Compounds similar to the one you've mentioned have been synthesized and evaluated for their potential in various biological and chemical applications.
Synthesis and Biological Evaluation : A study by Rahmouni et al. (2016) synthesized a series of novel 1-(5-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-3-(pyridin-3-yl)-4,5-dihydropyrazol-1-yl)ethanones and evaluated their cytotoxicity against a panel of human cancer cell lines. These compounds exhibited moderate to good cytotoxicity, highlighting the therapeutic potential of such heterocyclic compounds (Rahmouni et al., 2016).
Antibacterial Activity : The synthesis of new heterocyclic compounds containing a sulfonamido moiety suitable for use as antibacterial agents was reported by Azab et al. (2013). This work emphasizes the importance of heterocyclic chemistry in developing new antibacterial agents, potentially offering new solutions to antibiotic resistance (Azab et al., 2013).
Analgesic and Antiparkinsonian Activities : Compounds synthesized from 2-chloro-6-ethoxy-4-acetylpyridine showed significant analgesic and antiparkinsonian activities, illustrating the potential of pyridine derivatives in treating pain and Parkinson's disease. This study by Amr et al. highlights the therapeutic applications of novel synthetic routes in medicinal chemistry (Amr et al., 2008).
作用機序
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells . By inhibiting CDK2, the compound can selectively target tumor cells, making it a promising candidate for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity and thereby disrupting the cell cycle progression . This results in the inhibition of cell proliferation, particularly in cancer cells where CDK2 is often overexpressed . The compound’s interaction with CDK2 also leads to the induction of apoptosis within the cells .
Biochemical Pathways
The compound’s inhibition of CDK2 affects the cell cycle, a fundamental biochemical pathway in cell proliferation . By disrupting the normal progression of the cell cycle, the compound can effectively halt the growth of cancer cells . The downstream effects of this include the induction of apoptosis, or programmed cell death, further reducing the proliferation of cancer cells .
Result of Action
The compound’s action results in significant cytotoxic activities against various cancer cell lines . It has shown superior cytotoxic activities against MCF-7 and HCT-116 cells, and moderate activity against HepG-2 cells . This suggests that the compound could be a potent therapeutic agent for various types of cancer .
将来の方向性
特性
IUPAC Name |
6-cyclopropyl-2-[[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O/c1-24-18-15(10-22-24)19(21-12-20-18)25-8-6-13(7-9-25)11-26-17(27)5-4-16(23-26)14-2-3-14/h4-5,10,12-14H,2-3,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCXNXMTWZFFQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CCC(CC3)CN4C(=O)C=CC(=N4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。